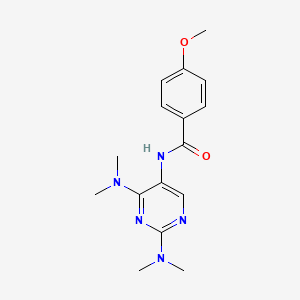![molecular formula C20H20N2O4S2 B2675999 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396799-74-8](/img/structure/B2675999.png)
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anticancer Properties
Research has shown that sulfonamide derivatives exhibit significant antibacterial and anticancer activities. One study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities against certain strains. Another study synthesized sulfonamide derivatives and evaluated their in vitro anticancer activity, revealing that several compounds showed higher activity compared to standard drugs like doxorubicin, indicating potential as anticancer agents (Azab, Youssef, & El-Bordany, 2013); (Ghorab, Ragab, Heiba, El-Gazzar, & Sally S. Zahran, 2015).
Antioxidant Activity
Another area of research involves the design and synthesis of novel derivatives to investigate their antioxidant activities. For instance, derivatives were evaluated for their efficiency as antioxidants, particularly against ABTS radical cation, revealing some compounds with higher antioxidant activity than ascorbic acid. This highlights the potential of sulfonamide derivatives in oxidative stress-related therapeutic applications (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Enzyme Inhibition
Sulfonamides have been studied for their inhibitory effects on various enzymes. Research into pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups showed significant inhibition against carbonic anhydrase (CA) and cholinesterase (ChE) enzymes, with IC50 values comparable to known inhibitors. These findings suggest the potential of sulfonamide derivatives in the treatment of conditions associated with these enzymes (Stellenboom & Baykan, 2019).
Molecular Docking Studies
Molecular docking studies are crucial in understanding the interaction between sulfonamide derivatives and biological targets. For example, novel N,N-dimethylbenzenesulfonamide derivatives were evaluated for their antiproliferative activity and docked against carbonic anhydrase IX, a cancer-associated enzyme, to assess their binding modes. These studies can inform further optimization and development of sulfonamide-based therapeutic agents (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Selective Detection Techniques
Sulfonamide derivatives have also been employed in the development of selective detection techniques for specific compounds, such as thiophenols over aliphatic thiols. This research is important in chemical, biological, and environmental sciences for the sensitive and selective detection of toxic compounds (Wang, Han, Jia, Zhou, & Deng, 2012).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-28(24,18-5-6-19-20(13-18)26-11-10-25-19)22(9-7-17-4-2-12-27-17)15-16-3-1-8-21-14-16/h1-6,8,12-14H,7,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTFJPHMZCUPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

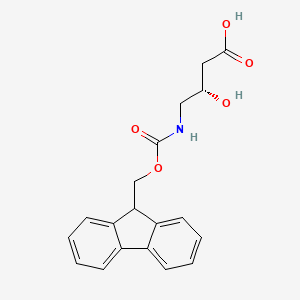
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
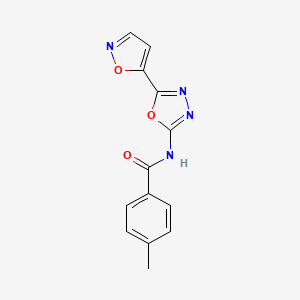
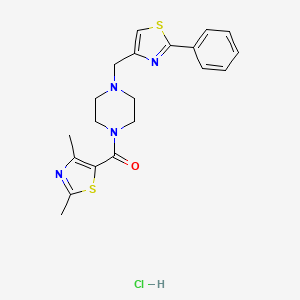
![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
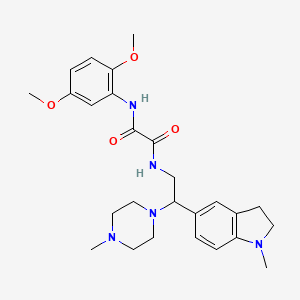
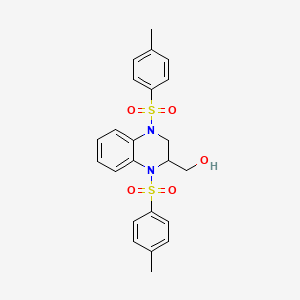
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
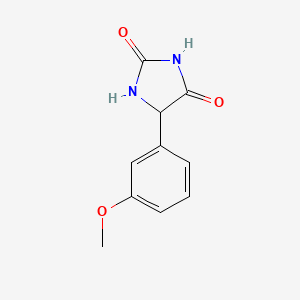
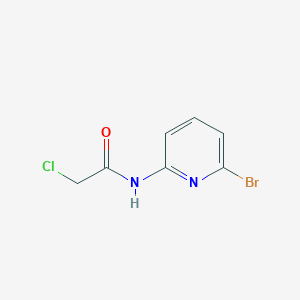
![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)
![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)
